molecular formula C10H17NO4 B1586803 (R)-N-Boc-2-morpholinecarbaldehyde CAS No. 913642-85-0

(R)-N-Boc-2-morpholinecarbaldehyde

Cat. No.: B1586803
CAS No.: 913642-85-0
M. Wt: 215.25 g/mol
InChI Key: LWKMTSRRGUVABD-MRVPVSSYSA-N
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Description

®-N-Boc-2-morpholinecarbaldehyde is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, a Boc (tert-butoxycarbonyl) protecting group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-2-morpholinecarbaldehyde typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Boc Protecting Group: The morpholine ring is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

    Oxidation to Aldehyde: The final step involves the oxidation of the morpholine ring to introduce the aldehyde functional group. This can be achieved using oxidizing agents such as Dess-Martin periodinane or Swern oxidation conditions.

Industrial Production Methods: Industrial production of ®-N-Boc-2-morpholinecarbaldehyde follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-N-Boc-2-morpholinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

Major Products:

    Oxidation: ®-N-Boc-2-morpholinecarboxylic acid.

    Reduction: ®-N-Boc-2-morpholinecarbinol.

    Deprotection: ®-2-morpholinecarbaldehyde.

Scientific Research Applications

®-N-Boc-2-morpholinecarbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-Boc-2-morpholinecarbaldehyde involves its reactivity as an aldehyde and its ability to form Schiff bases with amines. This reactivity is exploited in the synthesis of various bioactive compounds. The Boc protecting group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the reactive amine functionality.

Comparison with Similar Compounds

    (S)-N-Boc-2-morpholinecarbaldehyde: The enantiomer of ®-N-Boc-2-morpholinecarbaldehyde with similar chemical properties but different stereochemistry.

    N-Boc-4-morpholinecarbaldehyde: A structural isomer with the aldehyde group at the 4-position instead of the 2-position.

    N-Boc-2-piperidinecarbaldehyde: A related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: ®-N-Boc-2-morpholinecarbaldehyde is unique due to its specific stereochemistry and the presence of both a Boc protecting group and an aldehyde functional group. This combination of features makes it a valuable intermediate in asymmetric synthesis and the development of chiral drugs.

Properties

IUPAC Name

tert-butyl (2R)-2-formylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKMTSRRGUVABD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364018
Record name (R)-N-Boc-2-morpholinecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913642-85-0
Record name (R)-N-Boc-2-morpholinecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (2R)-2-formylmorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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